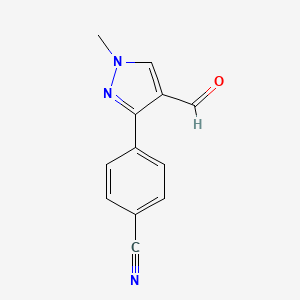

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .Applications De Recherche Scientifique

Antioxidant Activity

Pyrazole derivatives, such as 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Anticancer Potential

Research has indicated that pyrazole compounds exhibit cytotoxic properties against various human cancer cell lines. They can induce apoptosis, particularly through the p53-mediated pathway, which is a form of programmed cell death essential for stopping the proliferation of cancer cells .

Drug Development

The pyrazole ring is a common motif in many marketed drugs. Its presence in a compound like 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile suggests potential for drug development , especially as a scaffold for creating new pharmacologically active molecules .

Catalysis

Pyrazole derivatives can be used as catalysts in various chemical reactions. Their ability to facilitate reactions makes them valuable in synthetic chemistry for producing complex molecules more efficiently .

Magnetic Nanomaterials

The structural features of pyrazole-based compounds allow them to be incorporated into magnetic nanomaterials . These materials have applications in diverse fields, including biosensing, drug delivery, and environmental remediation .

Antimicrobial Properties

These compounds have shown antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This makes them interesting candidates for the development of new antibiotics or antiseptic agents .

Biological Properties

Pyrazoles are known for a variety of biological activities , such as anti-inflammatory, analgesic, and anthelmintic properties. This broad spectrum of biological effects opens up research avenues in multiple therapeutic areas .

Herbicidal Use

The structure of pyrazole compounds has been explored for herbicidal applications . Their ability to inhibit the growth of unwanted plants without affecting desired crops can be beneficial for agricultural practices .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIMSCXLGDPSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)